2'-Iodospiperone

描述

2’-Iodospiperone is a butyrophenone derivative that has been developed for imaging dopamine D2 receptors using single-photon emission computed tomography (SPECT). It is labeled with iodine-123, a radioisotope, which allows for the visualization of dopamine receptors in the brain. This compound has shown high affinity and specificity for dopamine D2 receptors, making it a valuable tool in neurological research and clinical diagnostics .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Iodospiperone involves the iodination of spiperone, a known dopamine antagonist. The process typically includes the following steps:

Iodination: Spiperone is reacted with iodine monochloride (ICl) in the presence of an oxidizing agent such as sodium hypochlorite (NaOCl) to introduce the iodine atom at the 2’ position.

Purification: The reaction mixture is purified using chromatographic techniques to isolate the desired product, 2’-Iodospiperone.

Industrial Production Methods: Industrial production of 2’-Iodospiperone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and reproducibility .

化学反应分析

Types of Reactions: 2’-Iodospiperone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed for oxidation reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of 2’-Iodospiperone can be formed.

Oxidation Products: Oxidation can lead to the formation of iodinated spiperone derivatives with altered functional groups.

科学研究应用

Neuroimaging of Dopamine Receptors

The primary application of 2'-ISP is in the imaging of dopamine D2 receptors. A study conducted by Iwasaki et al. demonstrated the kinetics of 2'-ISP in healthy volunteers, revealing its potential for mapping dopamine receptor distribution in the brain. The study involved administering iodine-123-labeled 2'-ISP to participants and performing serial SPECT scans to observe the compound's uptake and washout patterns in various brain regions .

Key Findings:

- Rapid initial uptake in the brain followed by gradual washout.

- Stable activity in the basal ganglia for up to two hours post-injection.

- Age-dependent decrease in the basal ganglia-to-frontal cortex ratio over time .

Pharmacological Studies

2'-ISP has been utilized to explore the pharmacodynamics of dopamine receptor antagonists. Its binding characteristics allow researchers to assess the effects of various compounds on dopamine signaling pathways. This application is crucial for understanding neuropsychiatric disorders such as schizophrenia and Parkinson's disease.

Case Study:

A study investigated the effects of antipsychotic medications on dopamine receptor occupancy using 2'-ISP as a radioligand. The results indicated that different antipsychotics have varying affinities for D2 receptors, influencing their therapeutic efficacy and side effect profiles .

Research in Neuropsychiatric Disorders

The ability of 2'-ISP to visualize dopamine receptors has made it invaluable in research on neuropsychiatric disorders. By examining receptor availability and occupancy, researchers can better understand conditions like schizophrenia, depression, and addiction.

Example Research:

In a clinical trial involving patients with schizophrenia, SPECT imaging with 2'-ISP was used to assess changes in D2 receptor availability following treatment with antipsychotic drugs. The findings suggested a correlation between receptor occupancy and clinical improvement, providing insights into optimizing treatment regimens .

Data Table: Summary of Key Studies Involving 2'-Iodospiperone

作用机制

2’-Iodospiperone exerts its effects by binding to dopamine D2 receptors in the brain. The binding of the compound to these receptors inhibits adenylate cyclase activity and activates a phosphatidylinositol-calcium second messenger system. This regulation of intracellular calcium release affects neurotransmitter release and metabolism, particularly dopamine and serotonin .

相似化合物的比较

Spiperone: The parent compound of 2’-Iodospiperone, used as a dopamine antagonist.

Iodobenzamide: Another radiolabeled compound used for imaging dopamine receptors.

Iodoethylspiperone: A derivative with similar applications in dopamine receptor imaging.

Uniqueness: 2’-Iodospiperone is unique due to its high affinity and specificity for dopamine D2 receptors, coupled with the relatively long half-life of iodine-123. This makes it particularly suitable for extended imaging studies compared to other radiolabeled compounds with shorter half-lives .

生物活性

2'-Iodospiperone is a radiolabeled derivative of spiperone, primarily utilized in neuroimaging to study dopamine receptors in the human brain. This compound is particularly significant in the context of schizophrenia and other neuropsychiatric disorders due to its high affinity for dopamine D2 receptors. This article aims to explore the biological activity of this compound, including its binding properties, applications in research, and relevant case studies.

This compound has demonstrated a high binding affinity for dopamine receptors, especially the D2 subtype. Studies have shown that the compound exhibits a dissociation constant (KD) ranging from 0.056 to 0.122 nM for cloned human D2S and D2L receptors, indicating its potential as a highly effective radioligand for imaging purposes . The mechanism of action involves competitive inhibition at the receptor sites, which can be leveraged to visualize receptor distribution and density in vivo.

Table 1: Binding Affinity of this compound

| Receptor Type | KD (nM) |

|---|---|

| D2S | 0.056 |

| D2L | 0.122 |

Applications in Neuroimaging

The primary application of this compound is in Single Photon Emission Computed Tomography (SPECT) imaging, where it serves as a radiotracer to map dopamine D2 receptors in the brain. This is particularly useful in understanding the pathophysiology of schizophrenia, where dopaminergic dysregulation is a key feature. The compound's ability to bind specifically to D2 receptors allows researchers to assess receptor occupancy by antipsychotic drugs and correlate this with clinical outcomes .

Case Studies and Research Findings

Several studies have utilized this compound to investigate its biological activity and implications for psychiatric disorders:

- Schizophrenia Research : A study involving patients diagnosed with schizophrenia assessed the relationship between dopamine receptor occupancy and clinical symptoms using SPECT imaging with this compound. Results indicated that higher D2 receptor occupancy correlated with improved symptomatology, supporting the role of dopaminergic modulation in treatment efficacy .

- Dopaminergic Activity Assessment : Another research project employed this compound to evaluate dopaminergic activity in response to pharmacological challenges. The findings revealed that variations in receptor binding could predict patient responses to dopaminergic drugs, highlighting its utility in personalized medicine approaches .

- Comparative Studies : Comparative studies using this compound against other radioligands have shown its superior binding characteristics, making it a preferred choice for neuroimaging studies focused on dopamine systems .

属性

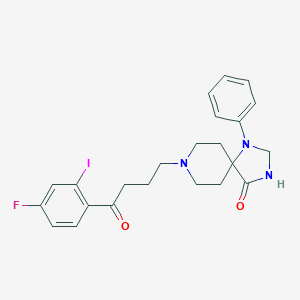

IUPAC Name |

8-[4-(4-fluoro-2-iodophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FIN3O2/c24-17-8-9-19(20(25)15-17)21(29)7-4-12-27-13-10-23(11-14-27)22(30)26-16-28(23)18-5-2-1-3-6-18/h1-3,5-6,8-9,15H,4,7,10-14,16H2,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZBTQBAZJTZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=C(C=C(C=C4)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FIN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145861 | |

| Record name | 2'-Iodospiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103445-60-9 | |

| Record name | 2'-Iodospiperone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103445609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Iodospiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2′-Iodospiperone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DUX8DG38HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。